Tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate

CAS No.: 317360-03-5

Cat. No.: VC4421538

Molecular Formula: C14H22FNO4

Molecular Weight: 287.331

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 317360-03-5 |

|---|---|

| Molecular Formula | C14H22FNO4 |

| Molecular Weight | 287.331 |

| IUPAC Name | tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H22FNO4/c1-5-19-12(17)8-10-6-7-16(9-11(10)15)13(18)20-14(2,3)4/h8,11H,5-7,9H2,1-4H3/b10-8- |

| Standard InChI Key | OJLWXVWHUZEEPZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C=C1CCN(CC1F)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

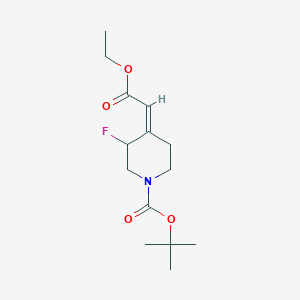

The compound features a piperidine ring substituted at the 3-position with fluorine and at the 4-position with a (Z)-2-ethoxy-2-oxoethylidene group. The tert-butyloxycarbonyl (Boc) group at the 1-position enhances steric protection and solubility in nonpolar solvents. Key structural attributes include:

-

Molecular Formula: C₁₄H₂₂FNO₄

-

Molecular Weight: 287.331 g/mol

-

IUPAC Name: tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate

The Z-configuration of the ethylidene moiety (confirmed by NMR and X-ray crystallography in analogous compounds) imposes conformational rigidity, influencing reactivity and binding interactions .

Spectroscopic and Physical Data

-

SMILES Notation: CCOC(=O)C=C1CCN(CC1F)C(=O)OC(C)(C)C

-

InChI Key: OJLWXVWHUZEEPZ-UHFFFAOYSA-N

-

Solubility: Limited aqueous solubility due to the Boc group; miscible with dichloromethane, THF, and ethyl acetate .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 317360-03-5 |

| Molecular Formula | C₁₄H₂₂FNO₄ |

| Molecular Weight | 287.331 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | ~1.2 g/cm³ (estimated) |

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Piperidine Ring Formation: Cyclization of 3-fluoro-4-aminobutanol derivatives under acidic conditions.

-

Ethylidene Introduction: Wittig reaction with ethyl diazoacetate to install the Z-configured oxoethylidene group.

-

Boc Protection: Treatment with tert-butyl chloroformate in the presence of a base (e.g., NaOH) .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | HCl/AcOH, 20°C, 16 hr | 85% |

| 2 | Ethyl diazoacetate, THF, −78°C to RT | 62% |

| 3 | Boc₂O, NaOH, ether, 3 hr | 78% |

Challenges and Mitigation

-

Stereochemical Control: The Z-configuration is preserved using low-temperature Wittig reactions to minimize isomerization.

-

Fluorine Reactivity: Anhydrous conditions prevent HF elimination during Boc protection .

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

The compound’s fluorine atom enhances metabolic stability, while the ethylidene group serves as a Michael acceptor for conjugating nucleophiles (e.g., thiols in cysteine residues) . Notable applications include:

-

Kinase Inhibitors: Structural analog of PI3Kδ inhibitors, where the fluorine mitigates off-target binding .

-

Antiviral Agents: Used in prodrug formulations to improve oral bioavailability .

Formulation and Pharmacokinetics

-

Stock Solutions: Prepared at 10 mM in DMSO for high-throughput screening .

-

In Vivo Stability: The Boc group prolongs half-life by resisting esterase cleavage .

Table 3: In Vivo Formulation Protocol

| Component | Volume (μL) | Role |

|---|---|---|

| DMSO Master | 50 | Solubilizer |

| PEG300 | 300 | Co-solvent |

| Tween 80 | 50 | Surfactant |

| ddH₂O | 600 | Diluent |

Comparative Analysis with Structural Analogs

tert-Butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate (CAS 317360-04-6)

This analog lacks the ethylidene double bond, resulting in:

-

Reduced Conformational Rigidity: Impacts binding affinity in protein targets .

-

Higher Solubility: Due to decreased hydrophobicity (LogP 1.8 vs. 2.3 for the Z-isomer) .

Piperazine Derivatives (e.g., CAS 209667-59-4)

Piperazine analogs exhibit distinct reactivity:

-

Basic Nitrogen: Facilitates salt formation for improved crystallinity .

-

Lower Molecular Weight: 272.34 g/mol vs. 287.33 g/mol, affecting blood-brain barrier penetration .

Future Directions and Research Opportunities

-

Stereoselective Synthesis: Developing catalytic asymmetric methods to access enantiopure derivatives.

-

Proteolysis-Targeting Chimeras (PROTACs): Exploiting the ethylidene group for linker chemistry in targeted protein degradation.

-

Agricultural Chemistry: Investigating fungicidal activity against resistant pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume